Tribendimidine
Overview
Description
Tribendimidine is a broad-spectrum anthelmintic agent developed in China at the National Institute of Parasitic Diseases in Shanghai. It is a derivative of amidantel and has shown high efficacy in treating various parasitic infections, including ankylostomiasis, ascariasis, enterobiasis, and clonorchiasis .
Preparation Methods
Tribendimidine is synthesized through a series of chemical reactions involving amidantel as a precursor. The synthetic route typically involves the formation of a symmetrical diamidine derivative. The reaction conditions include the use of specific reagents and catalysts to achieve the desired product. Industrial production methods involve scaling up these reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Tribendimidine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the chemical structure of this compound.
Substitution: this compound can undergo substitution reactions where certain functional groups are replaced with others.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Tribendimidine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactions of diamidine derivatives.
Biology: Investigated for its effects on various biological systems, particularly in the study of parasitic infections.
Medicine: Used in clinical trials to evaluate its efficacy and safety in treating parasitic infections. It has shown promise as an alternative to existing anthelmintic drugs.
Industry: Employed in the development of new anthelmintic formulations and treatments
Mechanism of Action
Tribendimidine exerts its effects by acting as an agonist of nicotinic acetylcholine receptors (nAChRs) in parasitic nematodes. It selectively activates muscle nAChRs, leading to depolarization and paralysis of the parasites. This action is similar to that of other cholinergic anthelmintics like levamisole and pyrantel. The molecular targets and pathways involved include the B-subtype and L-subtype of nAChRs .
Comparison with Similar Compounds
Tribendimidine is similar to other anthelmintic compounds such as levamisole and pyrantel. it has a broader spectrum of activity and is effective against some nematode parasites that are resistant to levamisole. The unique selectivity of this compound for different nAChR subtypes contributes to its distinct efficacy profile .
Similar compounds include:
Levamisole: An anthelmintic that acts on nAChRs but has a narrower spectrum of activity.
Pyrantel: Another nAChR agonist with similar mechanisms but different efficacy against certain parasites.
Albendazole: A broad-spectrum anthelmintic with a different mechanism of action, primarily targeting microtubule formation in parasites.
Biological Activity
Tribendimidine is a novel anthelmintic compound that has garnered attention for its broad-spectrum efficacy against various parasitic infections, particularly those caused by soil-transmitted helminths (STHs). This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in clinical and laboratory settings, pharmacokinetics, and potential for combination therapies.
This compound is a symmetrical diamidine derivative of amidantel, with a chemical structure that allows it to interact effectively with nicotinic acetylcholine receptors (nAChRs) in nematodes. Its mechanism involves the disruption of neuromuscular function in parasites, leading to paralysis and eventual death . The compound has shown significant activity against various helminths, including Ascaris lumbricoides, Necator americanus, and Strongyloides stercoralis.
Laboratory Studies
In laboratory settings, this compound has demonstrated high efficacy against several helminth species. For instance, in studies involving Nippostrongylus braziliensis in rats and Ancylostoma caninum in dogs, this compound exhibited potent anthelmintic effects .
Parasite | Efficacy (%) | Dosage (mg/kg) |
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Echinostoma caproni | 99.1% reduction | 150 |
Ascaris lumbricoides | >90% cure rate | 150 |
Necator americanus | 41% reduction | 100 |
Clinical Trials
Clinical trials have confirmed the safety and efficacy of this compound in human populations. A study involving adolescents with hookworm infections reported a >90% cure rate when administered as monotherapy or in combination with ivermectin or oxantel pamoate . The pharmacokinetic profile of this compound shows that its metabolites, dADT and adADT, maintain effective concentrations post-administration.
Pharmacokinetics
The pharmacokinetic properties of this compound have been characterized through population modeling studies. Key findings include:
- Absorption Rate Constant () : Varies between treatment combinations.
- Clearance (CL/F) : Approximately 0.206 L/h/kg.
- Volume of Distribution (Vd/F) : 1.12 L/kg.
These parameters indicate that this compound is well-absorbed and has a favorable distribution profile in the body, which contributes to its therapeutic effectiveness .
Resistance Mechanisms
Research using Caenorhabditis elegans has identified genetic mutations associated with resistance to this compound. Mutants resistant to this compound also exhibit cross-resistance to levamisole and pyrantel, suggesting shared pathways for resistance development . This highlights the need for ongoing surveillance and potential combination therapies to mitigate resistance.
Combination Therapies
Combination therapies involving this compound have shown promise in enhancing therapeutic outcomes. For example, studies have indicated that combining this compound with other anthelmintics can lead to synergistic effects against certain helminths. In one study, the combination resulted in a significant reduction of hookworm burdens compared to monotherapy .
Properties
IUPAC Name |
N'-[4-[[4-[[4-[1-(dimethylamino)ethylideneamino]phenyl]iminomethyl]phenyl]methylideneamino]phenyl]-N,N-dimethylethanimidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N6/c1-21(33(3)4)31-27-15-11-25(12-16-27)29-19-23-7-9-24(10-8-23)20-30-26-13-17-28(18-14-26)32-22(2)34(5)6/h7-20H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIOGKHKNQYULW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C=NC3=CC=C(C=C3)N=C(C)N(C)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50894077 | |
Record name | Tribendimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50894077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115103-15-6 | |
Record name | Tribendimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115103-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tribendimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115103156 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tribendimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50894077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRIBENDIMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO6SOD6ZTJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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